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What is the Selectivity Profile of HaloPROTAC-E?

Quantitative global proteomic analysis demonstrates that HaloPROTAC-E is remarkably selective. In a
study targeting endogenously Halo-tagged VPS34, HaloPROTAC-E induced degradation only of the Halo-

tagged VPS34 and its direct complex partners, with no other significant off-target degradation observed [1].

The table below summarizes the key selectivity and potency data for HaloPROTAC-E from the study:

Parameter Value / Finding Experimental Context

DCso (Half-maximal 3-10 nM [1] Degradation of Halo-tagged

degradation SGK3 and VPS34 in

concentration) HEK293 cells.

Maximum ~95% at 48 hours [1] Depletion of Halo-tagged

Degradation (Dmax) SGKaS.

Kinetics ~50% degradation after 30 minutes [1] Depletion of Halo-tagged
SGK3.
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Parameter Value / Finding Experimental Context

Selectivity Only the endogenous VPS34 complex Quantitative global

(Proteomics) (VPS34, VPS15, Beclinl, ATG14) was proteomics on Halo-VPS34
significantly degraded. No other proteins knock-in HEK293 cells.

showed significant degradation [1]

This high selectivity is attributed to the necessity of forming a ternary complex between HaloPROTAC-E,
the HaloTag7-fused protein of interest, and the E3 ligase machinery (VHL). The degradation is specific to

the tagged protein and its stable interactors [1].

Experimental Protocol: Assessing Degradation and
Selectivity

This protocol summarizes the key methodology used to generate the data above [1].

1. Cell Line Generation via CRISPR/Cas9

e Objective: Create cell lines with endogenous proteins tagged with HaloTag?7.

e Method: Use CRISPR/Cas9 to insert the HaloTag7 sequence into the locus of the gene of interest
(e.qg., VPS34 or SGK3) in HEK293 cells.

¢ Key Consideration: Tag placement (N- or C-terminal) can impact protein function and must be
validated. For instance, SGK3 was tagged at the C-terminus to avoid disrupting its N-terminal PX
domain [1].

2. Validation of Tagged Cell Lines

¢ Functionality Check: Confirm the HaloTag fusion does not interfere with protein function,
localization, or complex formation. The study used:
o Immunofluorescence: Co-localization with known markers (e.g., Rab5 for endosomal
proteins) using a fluorescent HaloTag ligand [1].
o Immunoprecipitation & Immunoblotting: Verify that the Halo-tagged protein still interacts
with its known binding partners (e.g., VPS15, Beclinl for VPS34) [1].

3. Degradation Assay
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e Treatment: Treat knock-in cells with HaloPROTAC-E over a range of concentrations and time points.

¢ Analysis: Assess degradation efficiency typically via immunoblotting to measure the remaining
levels of the target protein over time. Downstream functional effects can also be measured (e.g.,

phosphorylation of SGK3 substrate NDRG1) [1].

4. Global Quantitative Proteomics for Selectivity

¢ Objective: Systematically identify all proteins whose abundance changes upon HaloPROTAC-E

treatment to confirm on-target efficacy and rule out off-target effects.

¢ Method: Use mass spectrometry-based quantitative proteomics (e.g., TMT or SILAC) to compare the
proteome of HaloPROTAC-E-treated cells versus vehicle-treated control cells.

o Key Advantage: This untargeted approach provides an unbiased assessment of selectivity across
thousands of proteins [1].

Troubleshooting Common Issues

Here are solutions to common problems researchers might face when using the HaloPROTAC system.

Problem

Possible Cause

Solution & Explanation

Insufficient Degradation

Off-target Effects in
Proteomics

Altered Protein
Localization/Function

Inefficient ternary
complex formation;
suboptimal tag
placement.

Non-specific
degradation.

HaloTag interfering
with protein.

Verify tag placement does not disrupt functional
domains [1]. Titrate HaloPROTAC-E
concentration (typical DCso 3-10 nM) and extend
treatment time (up to 48 hours) [1].

The high selectivity of HaloPROTAC-E suggests
off-targets are unlikely. Use a non-targeting
HaloPROTAC (no E3 ligase binder) as a critical
control to identify effects from the tag or linker.

Always validate the knock-in cell line. Check
localization vs. wild-type and confirm known
interactions remain intact [1].

HaloPROTAC-E Mechanism and Experimental Workflow
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The following diagrams illustrate the core mechanism of HaloPROTAC-E and the key experimental steps

for validating its selectivity.

Diagram 1: HaloPROTAC-E Mechanism of Action
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Diagram 2: Experimental Workflow for Selectivity Validation
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To cite this document: Smolecule. [HaloPROTAC-E selectivity global quantitative proteomics].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b529752#haloprotac-e-selectivity-global-quantitative-

proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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